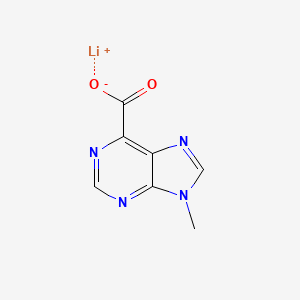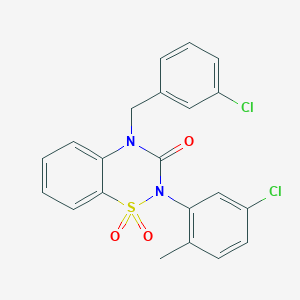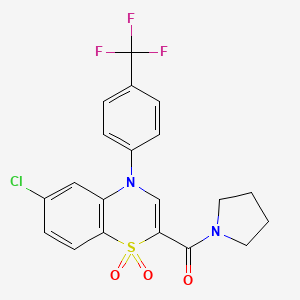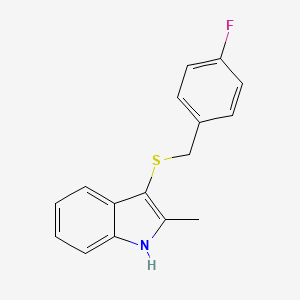
2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as ETZ and belongs to the class of thiazole-containing compounds. ETZ has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis of thiazoles and their fused derivatives, including compounds structurally related to 2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, has been explored for antimicrobial activities. These compounds were tested against bacterial and fungal isolates, showing in vitro antimicrobial activity against strains like Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Antitumor Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated potential antitumor activities. These compounds were synthesized and screened in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Some derivatives exhibited considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Optoelectronic Properties
Thiazole-containing monomers and their conducting polymers were investigated for optoelectronic properties, relevant to the development of materials for electronic applications. These studies involved the synthesis of thiazole-based polythiophenes with specific attention to their optical band gaps and switching times, which are critical parameters for optoelectronic devices (Camurlu & Guven, 2015).
Anti-inflammatory and Antioxidant Activities
Novel thiazole derivatives synthesized from related compounds have been evaluated for their anti-inflammatory and antioxidant activities. These studies highlight the potential therapeutic applications of such derivatives in treating inflammatory diseases and mitigating oxidative stress (Koppireddi et al., 2013).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNGFVFNUBGETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)



![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)


![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)
![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)